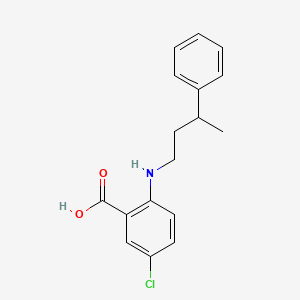![molecular formula C15H24N2O B7570575 1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine](/img/structure/B7570575.png)
1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine, also known as MPEP, is a compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction. In
作用機序
1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine acts as a selective antagonist of the mGluR5 subtype, which is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of mGluR5, 1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine modulates the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of mood, anxiety, and addiction.
Biochemical and Physiological Effects:
1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine has been shown to modulate the activity of mGluR5 in various brain regions, including the amygdala, hippocampus, and prefrontal cortex. By modulating the activity of these brain regions, 1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine has been shown to have anxiolytic, antidepressant, and anti-addictive effects in preclinical studies.
実験室実験の利点と制限
One of the major advantages of using 1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine in lab experiments is its selectivity for the mGluR5 subtype. This allows researchers to specifically target this receptor subtype without affecting other receptors. However, one of the limitations of using 1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine. One potential direction is to explore its potential therapeutic applications in other neurological disorders, such as schizophrenia and Alzheimer's disease. Another potential direction is to develop more potent and selective mGluR5 antagonists that can be used in clinical trials. Additionally, researchers can explore the potential of combination therapy with 1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine and other drugs to enhance its therapeutic effects.
合成法
1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine can be synthesized using a multi-step reaction sequence starting from 4-methoxybenzyl chloride and piperidine. The synthesis involves the conversion of 4-methoxybenzyl chloride to 4-methoxybenzyl alcohol, which is then reacted with piperidine to form the corresponding piperidine derivative. This derivative is then treated with ethyl bromoacetate to form the final product, 1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine.
科学的研究の応用
1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction. It has been shown to modulate the activity of metabotropic glutamate receptors (mGluRs), which are involved in the regulation of synaptic plasticity and neuronal excitability. 1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine acts as a selective antagonist of the mGluR5 subtype, which has been implicated in the pathophysiology of various neurological disorders.
特性
IUPAC Name |
1-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-12(16)14-7-9-17(10-8-14)11-13-3-5-15(18-2)6-4-13/h3-6,12,14H,7-11,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZHVVLUWPTVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)CC2=CC=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Diethylsulfamoylamino)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570503.png)
![1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570515.png)


![[4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone](/img/structure/B7570534.png)
![1-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570542.png)



![[4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7570568.png)



